

Synthesis and Structural Characterization of BDE-85

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Compound of Interest

Compound Name: 2,3,3',4,4'-Pentabromodiphenyl ether

CAS No.: 373594-78-6

Cat. No.: B1457732

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Target Analyte: 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) CAS Registry Number: 182346-21-0 Molecular Formula:

Molecular Weight: 564.69 g/mol

Executive Summary

BDE-85 is a pentabrominated diphenyl ether (PentaBDE) congener found in commercial flame retardant mixtures (e.g., DE-71) and environmental matrices. Due to the ban on commercial PentaBDE mixtures under the Stockholm Convention, the availability of pure, single-congener standards is critical for accurate quantification and toxicological assessment.

This guide outlines a regiospecific synthesis strategy utilizing diaryliodonium salt chemistry, which offers superior yields and specificity compared to traditional Ullmann coupling. It includes a self-validating structural characterization protocol using high-field NMR and Mass Spectrometry.

Chemical Architecture & Retrosynthesis Structural Analysis

BDE-85 is an asymmetric ether composed of two distinct aromatic rings:

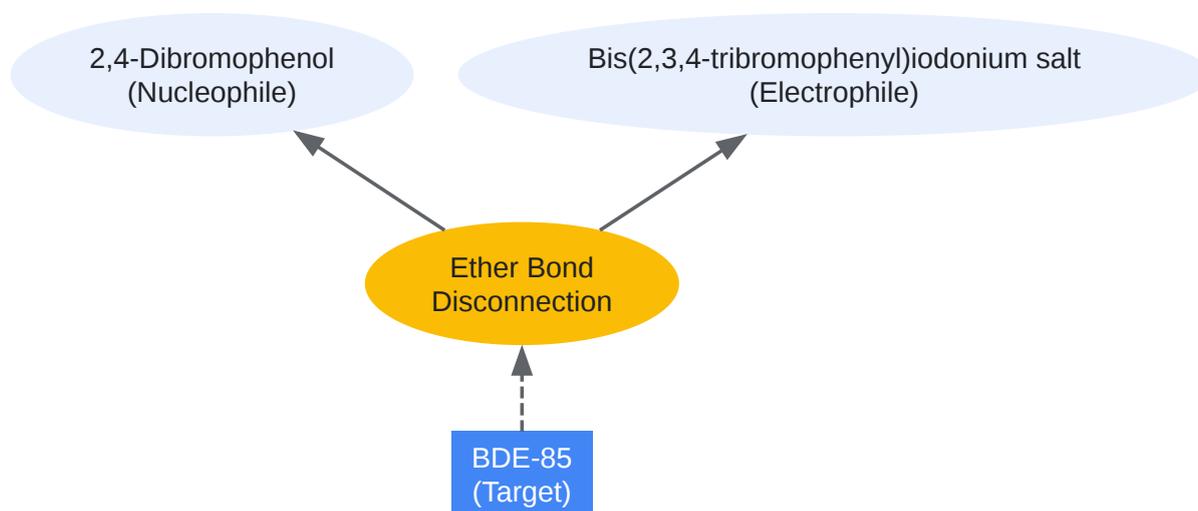
- Ring A: 1,2,3-tribromo-4-phenoxybenzene moiety (2,3,4-substitution pattern relative to the ether linkage).
- Ring B: 2,4-dibromophenoxy moiety (2,4-substitution pattern).

Retrosynthetic Strategy

Direct bromination of diphenyl ether is non-selective and unsuitable for isolating specific isomers. The preferred route employs a convergent synthesis via nucleophilic aromatic substitution (

) using a hypervalent iodine electrophile.

- Disconnection: The C-O-C ether bond.
- Nucleophile: 2,4-Dibromophenol (Commercial availability: High).
- Electrophile: Bis(2,3,4-tribromophenyl)iodonium triflate.
- Rationale: The iodonium salt method (developed by Marsh et al.) allows for mild coupling conditions and high regioselectivity, avoiding the harsh temperatures and copper catalysts required by traditional Ullmann ether synthesis.



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Figure 1: Retrosynthetic disconnection of BDE-85 showing the convergent assembly of the ether linkage.

Experimental Protocol

Phase 1: Precursor Synthesis (The Electrophile)

The synthesis of the symmetrical iodonium salt is the critical enabling step.

Reagents: 1,2,3-Tribromobenzene,

-Chloroperbenzoic acid (

CPBA), Boron trifluoride etherate (

), Trifluoromethanesulfonic acid (TfOH).

- Oxidation: Dissolve 1,2,3-tribromobenzene (2 equiv) in
. Add
CPBA (1.1 equiv) and cool to 0°C.
- Activation: Dropwise add
. The reaction generates the active iodine(III) species in situ.
- Coupling: Stir at room temperature for 4-12 hours. The electrophilic iodine species attacks the second equivalent of tribromobenzene.
- Anion Exchange (Optional but recommended): Treat with aqueous TfOH to precipitate the stable Bis(2,3,4-tribromophenyl)iodonium triflate.
- Purification: Recrystallize from methanol/ether to obtain a white crystalline solid.

Phase 2: Coupling Reaction (Synthesis of BDE-85)

This step couples the phenol to the iodonium salt.

Reagents: 2,4-Dibromophenol, Sodium hydroxide (NaOH) or Potassium tert-butoxide (

-BuOK), Water/Dichloromethane biphasic system or THF.

- Deprotonation: In a round-bottom flask, dissolve 2,4-dibromophenol (1.0 equiv) in
. Add 1M aqueous NaOH (1.2 equiv) to generate the phenoxide anion.
- Addition: Add Bis(2,3,4-tribromophenyl)iodonium triflate (1.1 equiv) to the biphasic mixture.
- Reaction: Reflux at 40°C for 2-4 hours. The phenoxide attacks the iodonium center, displacing 1-iodo-2,3,4-tribromobenzene (leaving group) and forming the ether bond.
- Quench: Cool and separate the organic layer. Wash with water and brine. Dry over
.

Phase 3: Purification

Achieving >99% purity is required for analytical standards.

- Flash Chromatography: Silica gel column.
 - Mobile Phase: Hexane (100%). PBDEs are highly lipophilic and elute early.
 - Separation: The byproduct (iodo-tribromobenzene) has a different retention time than BDE-85.
- Recrystallization: Dissolve the crude product in hot ethanol or isooctane. Cool slowly to 4°C. BDE-85 crystallizes as white needles.

Structural Characterization (Self-Validating System)

The identity of BDE-85 must be validated using orthogonal techniques.

A. Nuclear Magnetic Resonance (NMR)

The asymmetric nature of BDE-85 results in a distinct proton signature.

Instrument: 500 MHz

NMR in

Moiety	Position	Multiplicity	Coupling ()	Expected Shift ()
Ring A (2,3,4-triBr)	H-5	Doublet (d)	Hz	~7.3 - 7.5 ppm
H-6	Doublet (d)	Hz	~6.5 - 6.8 ppm	
Ring B (2',4'-diBr)	H-3'	Singlet (s)	-	~7.7 - 7.9 ppm
H-5'	Doublet (dd)	Hz	~7.1 - 7.3 ppm	
H-6'	Doublet (d)	Hz	~6.7 - 6.9 ppm	

Note: H-6 and H-6' are shielded by the ether oxygen and the anisotropic effect of the opposing ring, typically appearing upfield.

B. Mass Spectrometry (GC-MS)

Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI).

- Molecular Ion (): Cluster centered at 565 (dominated by and isotopes).
- Isotope Pattern: The pentabromo cluster spans

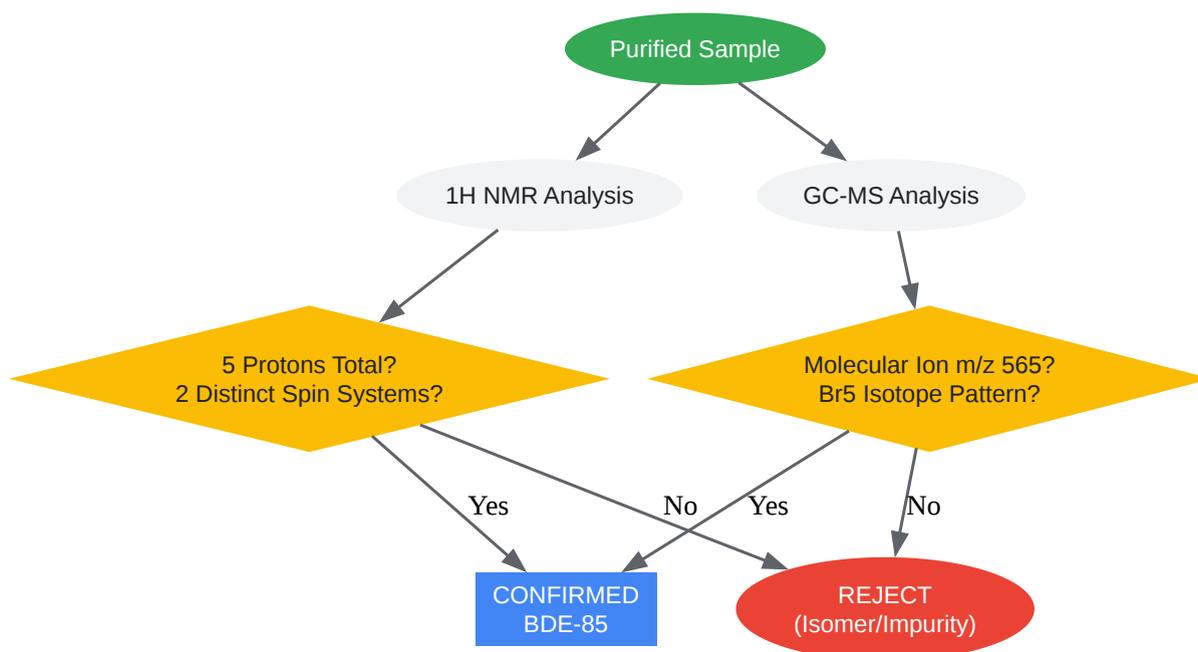
560–570. The pattern must match the theoretical intensity distribution for

(approx 1:5:10:10:5:1).

- Fragmentation:
 - Loss of HBr is a characteristic fragmentation pathway for PBDEs.
 - 406/408 (Tribromodibenzofuran formation via intramolecular cyclization).

C. Validation Workflow

The following logic gate ensures the synthesized product is the correct isomer.



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Figure 2: Analytical logic tree for the validation of BDE-85 structural integrity.

Safety & Handling

Hazard Profile: BDE-85 is a Persistent Organic Pollutant (POP).[1] It is lipophilic, bioaccumulative, and potentially neurotoxic.

- Engineering Controls: All synthesis steps must be performed in a certified chemical fume hood. Weighing of solid standards should be done in a glove box or vented enclosure to prevent dust inhalation.
- PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.
- Waste Disposal: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and disposed of via high-temperature incineration.

References

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- Cambridge Isotope Laboratories. (n.d.). 2,2',3,4,4'-PentaBDE (BDE-85) Product Data. [Link](#)

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Sources

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- [2. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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